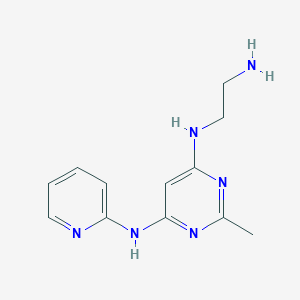

N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a novel derivative synthesized and characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis . It’s part of a series of piperidine analogues .

Molecular Structure Analysis

The molecular structure of these derivatives was characterized using FTIR, 1H-NMR, and mass spectral analysis . Unfortunately, the specific molecular structure of “N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine” is not provided in the available resources.Chemical Reactions Analysis

The derivatives were evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities . They showed differential migration and band intensities in DNA binding/cleavage assays .Scientific Research Applications

BTK Inhibitory Activity

This compound has been identified as having BTK inhibitory activity . Bruton’s tyrosine kinase (BTK) is a protein that plays a crucial role in B-cell development. Inhibitors of BTK can be used in the treatment of diseases such as cancer, lupus, allergic disorders, Sjogren’s disease, and rheumatoid arthritis .

Anti-Angiogenic Activity

The compound has shown anti-angiogenic activity . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. This process is critical in the growth of cancerous tumors, as these tumors require a blood supply to grow. Therefore, anti-angiogenic agents can be used in cancer treatment .

DNA Cleavage

This compound has been studied for its ability to cause DNA cleavage . DNA cleavage is a process that can lead to the inhibition of tumor growth, making this compound potentially useful in cancer treatment .

MicroRNA Delivery in Plants

There is a study that reports the construction and application of a star polycation nanocarrier-based platform for miRNA delivery in plants . This explores a new approach of plant biotechnology with efficient transformation for agricultural application .

Potential Use in Daytime Star Sensors

While not directly related to the compound, the term “star” in its alias “starbld0032534” led to some interesting findings in the field of astronomy. Research on daytime star sensors using a SWIR detector operating in the range of 0.9–1.7 um has become a research direction . This is not a direct application of the compound, but it’s an interesting tangent nonetheless.

Pharmaceutical Research

The compound is likely under active pharmaceutical research, given the patent activity related to its synthesis and potential therapeutic uses . The exact details of these studies are proprietary and not publicly available.

Mechanism of Action

Target of Action

The primary targets of Starbld0032534 are Cyclin-Dependent Kinases (CDKs) and Bruton’s Tyrosine Kinase (BTK) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases . BTK is a key player in B-cell development and function, and its inhibition can be beneficial in treating hyperproliferative diseases .

Mode of Action

Starbld0032534 interacts with its targets by inhibiting their activities. It has been shown to have CDK6 inhibitory activities and BTK inhibitory activity . The compound binds to these kinases, preventing them from performing their normal functions, which can lead to changes in cell proliferation and survival.

Biochemical Pathways

The inhibition of CDKs and BTK by Starbld0032534 affects several biochemical pathways. In the case of CDKs, their inhibition can disrupt the cell cycle, leading to a halt in cell proliferation . For BTK, its inhibition can impact B-cell receptor signaling, which can affect B-cell development and function .

Result of Action

The result of Starbld0032534’s action is a decrease in cell proliferation. This has been demonstrated in studies where the compound showed anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Future Directions

properties

IUPAC Name |

6-N-(2-aminoethyl)-2-methyl-4-N-pyridin-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-9-16-11(15-7-5-13)8-12(17-9)18-10-4-2-3-6-14-10/h2-4,6,8H,5,7,13H2,1H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIUFIPWIOTTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)

![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)